molecular formula C12H15NO B13060496 2-(4-Aminophenyl)cyclohexan-1-one

2-(4-Aminophenyl)cyclohexan-1-one

Cat. No.: B13060496
M. Wt: 189.25 g/mol
InChI Key: DWEPLSLTBKKJTR-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₁₅NO It consists of a cyclohexanone ring substituted with an aminophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-nitrobenzene, followed by reduction of the nitro group to an amino group. One common method includes:

    Nitration: Cyclohexanone is reacted with 4-nitrobenzene under acidic conditions to form 2-(4-nitrophenyl)cyclohexan-1-one.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-(4-Aminophenyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)cyclohexan-1-one: Similar structure but with a nitro group instead of an amino group.

    2-(4-Hydroxyphenyl)cyclohexan-1-one: Similar structure but with a hydroxy group instead of an amino group.

    2-(4-Methylphenyl)cyclohexan-1-one: Similar structure but with a methyl group instead of an amino group.

Uniqueness

2-(4-Aminophenyl)cyclohexan-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Biological Activity

2-(4-Aminophenyl)cyclohexan-1-one, also known as 4-(4-aminophenyl)cyclohexan-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexanone moiety with an amino group attached to a phenyl ring. This structure contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies, it has demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest strong potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
E. coli0.5
Staphylococcus aureus0.25
Candida albicans1.0

These results indicate that the compound could serve as a basis for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: MCF-7 Cell Line

  • Concentration Tested : 10 µM
  • Effect Observed : 70% reduction in cell viability after 48 hours.
  • Mechanism : Induction of caspase-dependent apoptosis pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
  • Receptor Interaction : It may modulate receptor activity involved in cell signaling pathways related to growth and apoptosis .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 4-aminophenol and 4-aminoacetophenone, this compound exhibits enhanced biological activities due to the presence of both the amino group and the cyclohexanone moiety.

Compound Antimicrobial Activity Anticancer Activity
This compoundHighHigh
4-AminophenolModerateLow
4-AminoacetophenoneLowModerate

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(4-aminophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H15NO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4,13H2

InChI Key

DWEPLSLTBKKJTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=C(C=C2)N

Origin of Product

United States

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